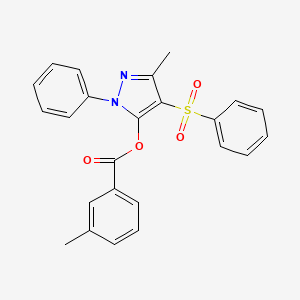

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

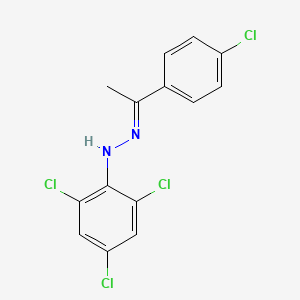

The compound “3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many pharmaceutical compounds . The phenylsulfonyl group attached to the pyrazole ring could potentially increase the compound’s reactivity and alter its physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving hydrazine derivatives and ethyl acetoacetate . The reaction mechanisms proposed for these syntheses could potentially apply to the synthesis of “this compound”.Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis Techniques

Studies on similar compounds to 3-Methyl-1-Phenyl-4-(Phenylsulfonyl)-1H-Pyrazol-5-yl 3-Methylbenzoate have highlighted their versatility in chemical transformations and synthesis. For instance, research has shown that sulfonyl-substituted spirocyclic 3H-pyrazoles can undergo various transformations under thermal, acid-catalyzed, and photolytic conditions, leading to novel pyrazolines, indazoles, and phenanthridines (Vasin, Masterova, Razin, & Somov, 2014). Another study introduced magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing the compound's potential in catalyzing green synthesis processes (Elhamifar, Ramazani, Norouzi, & Mirbagheri, 2018).

Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and evaluated for antimicrobial activities, revealing some derivatives with activity exceeding reference drugs. This points towards the potential pharmaceutical applications of such compounds (Alsaedi, Farghaly, & Shaaban, 2019).

Structural and Molecular Studies

Research on isomeric reaction products of related compounds demonstrated how molecular-electronic structures and hydrogen bonding can influence the formation of complex molecular assemblies, potentially impacting the design of new materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Application in Heterocyclic Chemistry

Another study focused on the tandem reaction of propargyl alcohol and N-sulfonylhydrazone, leading to the synthesis of dihydropyrazole and its utility in the preparation of 3,3-diarylacrylonitrile. This highlights the compound's use in creating novel heterocyclic structures, which are crucial in drug design and development (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Synthesis of Pharmaceutically Important Heteroaromatics

Research has also explored the synthesis of pharmaceutically important heteroaromatics from precursors similar to this compound, underlining the compound's role in creating valuable pharmaceutical agents (Yokoyama, Tsuji, & Imamoto, 1984).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-10-9-11-19(16-17)24(27)30-23-22(31(28,29)21-14-7-4-8-15-21)18(2)25-26(23)20-12-5-3-6-13-20/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTAAOVORUTBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)

![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)

![2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2938828.png)